6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid
CAS No.:
Cat. No.: VC18614678
Molecular Formula: C9H10F3NO5
Molecular Weight: 269.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10F3NO5 |
|---|---|
| Molecular Weight | 269.17 g/mol |
| IUPAC Name | 6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C7H9NO3.C2HF3O2/c9-5-1-3-4(5)2-8-6(3)7(10)11;3-2(4,5)1(6)7/h3-4,6,8H,1-2H2,(H,10,11);(H,6,7) |
| Standard InChI Key | QOLUCNMESQIQBI-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C(C1=O)CNC2C(=O)O.C(=O)(C(F)(F)F)O |
Introduction
Structural and Molecular Characteristics
Bicyclic Framework and Stereochemistry
The core structure of 6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid consists of a fused bicyclo[3.2.0]heptane system, where the nitrogen atom occupies the 3-position, and a ketone group is present at the 6-position . The stereochemistry is explicitly defined as rel-(1S,2S,5R), indicating the relative configuration of chiral centers . The TFA component, with the formula , forms a stable salt via protonation of the bicyclic amine, as evidenced by the canonical SMILES representation:
.
Table 1: Molecular Properties
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for characterizing this compound. The -NMR spectrum reveals distinct signals for the bicyclic protons and the carboxylic acid group, while IR confirms the presence of carbonyl stretches from both the ketone (≈1700 cm) and TFA (≈1670 cm) .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multi-step protocols, often proprietary. A common route begins with the cyclization of a suitably functionalized precursor, such as a γ-lactam derivative, followed by oxidation to introduce the ketone moiety. The final step involves salt formation with TFA to improve solubility, as outlined in the reaction:
.
Reactivity Profile
The compound participates in reactions typical of carboxylic acids and secondary amines. Esterification of the carboxylic acid group with alcohols under acidic conditions yields derivatives suitable for further functionalization. The TFA counterion facilitates reactions by acting as a proton source, enhancing electrophilicity at the carbonyl carbon .
Applications in Pharmaceutical Research
Building Block for Drug Discovery
The rigid bicyclic structure of this compound makes it a valuable scaffold in medicinal chemistry. It serves as a precursor for β-lactam analogs, which are explored for antibacterial activity . Additionally, its stereochemical complexity enables the synthesis of chiral intermediates for kinase inhibitors and protease modulators .
Case Study: β-Lactam Derivatives
Researchers have functionalized the carboxylic acid group to generate β-lactam derivatives, mimicking the core structure of penicillin. These analogs exhibit moderate activity against Gram-positive bacteria, though clinical efficacy remains under investigation .
Analytical and Quality Control Methods
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